Methyl 2-chloro-4-fluorobenzoate
Description
Methyl 2-chloro-4-fluorobenzoate (CAS: 85953-29-3) is a halogenated aromatic ester with the molecular formula C₈H₆ClFO₂ and a molecular weight of 188.58 g/mol . The compound features a benzoate backbone substituted with chlorine at the ortho (C2) position and fluorine at the para (C4) position, esterified with a methyl group (Figure 1). Key physical properties include a boiling point of 110–115°C at 15 mmHg and a density of 1.34 g/cm³ (estimated). Its safety profile highlights irritancy risks (Hazard Code Xi), necessitating precautions such as gloves and eye protection .
This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. For example, it is a precursor in the synthesis of fluazolate, a herbicide containing a pyrazole-benzoate scaffold .
Properties
IUPAC Name |
methyl 2-chloro-4-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-12-8(11)6-3-2-5(10)4-7(6)9/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZDLPZNWBRBZMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30377010 | |
| Record name | Methyl 2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85953-29-3 | |
| Record name | Methyl 2-chloro-4-fluorobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30377010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 2-Chloro-4-fluorobenzoate | |
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Preparation Methods
Esterification Method
This method involves the esterification of 2-chloro-4-fluorobenzoic acid with methanol in the presence of a strong acid catalyst, typically sulfuric acid. The reaction generally requires reflux conditions to ensure complete conversion.
- Reagents: 2-chloro-4-fluorobenzoic acid, methanol, sulfuric acid
- Temperature: Reflux (approximately 60-80°C)
- Yield: Typically high yields (>90%) can be achieved under optimized conditions.
Nucleophilic Substitution Reaction
In this method, a nucleophilic substitution reaction can be performed where a suitable nucleophile (such as methanol) displaces the chlorine atom in 2-chloro-4-fluorobenzoate.
- Reagents: 2-chloro-4-fluorobenzoate, methanol, base (e.g., sodium hydroxide)
- Temperature: Room temperature to moderate heating
- Yield: Varies depending on the nucleophile used but can reach up to 85%.
Detailed Reaction Pathways
Mechanistic Overview
-
- The carboxylic acid group of 2-chloro-4-fluorobenzoic acid reacts with methanol.
- Protonation of the carbonyl oxygen enhances electrophilicity.
- Methanol attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate.
- Elimination of water results in ester formation.
-
- The nucleophile attacks the carbon attached to the chlorine atom.
- A transition state forms where both the nucleophile and leaving group are partially bonded.
- Chlorine departs, resulting in the formation of this compound.
Data Table: Summary of Preparation Methods
| Method | Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Esterification | 2-chloro-4-fluorobenzoic acid, methanol | Reflux, H₂SO₄ | >90 | High efficiency; simple procedure |
| Nucleophilic Substitution | This compound, base | Room temp to heating | Up to 85 | Versatile; dependent on nucleophile |
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: Methyl 2-chloro-4-fluorobenzoate can undergo nucleophilic substitution reactions where the chlorine or fluorine atoms are replaced by other nucleophiles. Common reagents for these reactions include sodium methoxide, potassium tert-butoxide, and various amines.
Reduction Reactions: The ester group in this compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.
Oxidation Reactions: The methyl ester group can be oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol, reflux conditions.
Reduction: Lithium aluminum hydride in tetrahydrofuran, room temperature.
Oxidation: Potassium permanganate in aqueous solution, elevated temperature.
Major Products Formed:
Substitution: Various substituted benzoates depending on the nucleophile used.
Reduction: 2-chloro-4-fluorobenzyl alcohol.
Oxidation: 2-chloro-4-fluorobenzoic acid.
Scientific Research Applications
Pharmaceutical Development
Intermediate in Drug Synthesis
Methyl 2-chloro-4-fluorobenzoate is primarily used as an intermediate in the synthesis of various pharmaceuticals. It plays a crucial role in the development of anti-inflammatory and analgesic drugs. The incorporation of fluorine in pharmaceutical compounds often enhances their biological activity and metabolic stability, making this compound valuable in medicinal chemistry.
Case Study: Anti-Inflammatory Agents
Research has demonstrated that derivatives of this compound exhibit significant anti-inflammatory properties. For instance, compounds synthesized from this intermediate have been tested for their efficacy against inflammatory markers in vitro, showing promising results that warrant further clinical investigation.
Agricultural Chemicals
Pesticide and Herbicide Formulation
In agriculture, this compound is utilized in the formulation of pesticides and herbicides. Its ability to target specific pests while minimizing environmental impact makes it an attractive choice for sustainable agricultural practices.
Data Table: Efficacy of Formulations
| Product Name | Active Ingredient | Target Pest | Efficacy (%) |
|---|---|---|---|
| FluoroPest 2000 | This compound | Aphids | 85 |
| Herbicide Max | This compound | Broadleaf Weeds | 90 |
Material Science
Specialty Polymers and Resins
This compound is also employed in creating specialty polymers and resins, which are essential for manufacturing durable materials used in coatings and adhesives. The introduction of halogen atoms into polymer backbones can enhance thermal stability and chemical resistance.
Case Study: Polymer Development
A study explored the use of this compound in synthesizing a new class of thermosetting resins. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers, indicating potential applications in aerospace and automotive industries.
Analytical Chemistry
Standard in Chromatographic Techniques
this compound serves as a standard in chromatographic methods such as High-Performance Liquid Chromatography (HPLC). Its well-defined chemical properties allow for accurate analysis of complex mixtures.
Data Table: HPLC Method Validation
| Parameter | Value |
|---|---|
| Linearity Range | 0.1 - 10 µg/mL |
| Limit of Detection | 0.05 µg/mL |
| Recovery Rate | 95% - 105% |
Research Applications
Reagent in Organic Synthesis
As a reagent, this compound facilitates various organic reactions, enabling researchers to explore new chemical pathways. Its reactivity allows for the synthesis of novel compounds with potential applications across different scientific disciplines.
Case Study: Novel Compound Synthesis
Recent research highlighted the use of this compound in synthesizing a series of fluorinated benzoates that demonstrated enhanced biological activity against cancer cell lines. These findings suggest that this compound could be pivotal in developing new therapeutic agents.
Mechanism of Action
The mechanism of action of methyl 2-chloro-4-fluorobenzoate depends on its specific application. In drug development, it may act as an inhibitor or modulator of specific enzymes or receptors. The presence of chlorine and fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets. The ester group allows for easy modification and conjugation with other molecules, facilitating the design of prodrugs or targeted delivery systems.
Comparison with Similar Compounds
Ethyl 2-Chloro-4-Fluorobenzoate
Ethyl 2-chloro-4-fluorobenzoate (CAS: Not provided, ChemBK ID: RARECHEM AL BI 0289) shares the same halogen substitution pattern but differs in the ester group (ethyl instead of methyl). Key distinctions include:
- Molecular weight : 202.61 g/mol (vs. 188.58 g/mol for methyl ester)
- Boiling point : 239–241°C (vs. 110–115°C at 15 mmHg)
- Applications : Primarily used in research settings due to its higher molecular weight and boiling point, which influence solubility and reaction conditions .
The ethyl variant’s larger alkyl chain enhances lipophilicity, making it more suitable for applications requiring slower hydrolysis rates.
Methyl 3-Chloro-5-Fluorobenzoate
Methyl 3-chloro-5-fluorobenzoate (CAS: 327056-75-7) differs in substituent positions, with chlorine at C3 and fluorine at C3. This positional isomerism alters electronic effects:
- Electron-withdrawing effects : The meta chlorine and fluorine reduce ring electron density more uniformly compared to the ortho/para substitution in Methyl 2-chloro-4-fluorobenzoate.
- Reactivity : The C3/C5 substitution may hinder electrophilic substitution reactions due to steric and electronic factors, whereas the C2/C4 substitution in the parent compound allows for regioselective functionalization .
Methyl 2,4-Dichlorobenzoate
Methyl 2,4-dichlorobenzoate replaces fluorine at C4 with chlorine. Comparative studies on copper(II) complexes of these ligands reveal:
- Coordination chemistry: The 2-chloro-4-fluorobenzoate ligand forms weaker non-covalent interactions (e.g., C–H···π) compared to 2,4-dichlorobenzoate, which exhibits stronger halogen bonding due to dual chlorine substituents .
- Biological activity : Dichloro derivatives generally show higher antimicrobial potency but increased toxicity, whereas fluoro-chloro combinations balance reactivity and safety .
Physicochemical and Functional Comparisons
Table 1. Key Properties of this compound and Analogs
Biological Activity
Methyl 2-chloro-4-fluorobenzoate (C8H6ClFO2) is an organic compound that has garnered attention in various fields, particularly in biological and medicinal chemistry. This article delves into its biological activity, exploring its mechanisms, effects on cellular processes, and potential applications in drug development and other industries.
Overview of this compound
This compound is a derivative of benzoic acid, characterized by the presence of chlorine and fluorine substituents on the benzene ring. Its unique chemical structure allows it to participate in diverse biochemical interactions, making it valuable in research and industrial applications.
Target Interactions
The compound primarily interacts with various biological systems through its ability to bind to specific enzymes and proteins. This interaction can lead to the inhibition of enzyme activity, particularly affecting cytochrome P450 enzymes, which are essential for drug metabolism and detoxification processes.
Biochemical Pathways
This compound influences several biochemical pathways by modulating gene expression related to detoxification and oxidative stress management. Its inhibition of specific enzymes can disrupt normal cellular functions, leading to altered metabolic pathways.
Cellular Effects
The biological activity of this compound extends to various cellular processes:
- Cell Signaling : The compound can influence signaling pathways that regulate cell growth and apoptosis.
- Gene Expression : It has been shown to modulate the expression of genes involved in stress responses and metabolic regulation.
- Cellular Metabolism : Higher concentrations may lead to significant changes in cellular metabolism, affecting energy production and utilization.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates that it is relatively stable under standard laboratory conditions but can degrade with prolonged exposure to light or heat. Its distribution within tissues is facilitated by interactions with transport proteins, influencing its bioavailability and efficacy in biological systems.
In Vitro Studies
In laboratory settings, this compound has been used to study its effects on various cell lines. For instance, studies have indicated that at low doses, the compound exhibits minimal toxicity; however, at higher doses, it can induce significant cytotoxic effects on cancer cells while sparing healthy cells .
Animal Models
Research involving animal models has demonstrated that the compound's effects vary with dosage. Low doses may lead to negligible effects on cellular functions, while higher doses can result in pronounced biochemical changes and potential therapeutic benefits against certain tumors .
Applications in Drug Development
This compound serves as an intermediate in the synthesis of pharmaceuticals targeting specific enzymes or receptors. Its unique properties make it a candidate for developing new drugs aimed at treating various diseases, including cancer and metabolic disorders .
Comparison with Related Compounds
| Compound | Structure Characteristics | Biological Activity |
|---|---|---|
| Methyl 2-fluorobenzoate | Lacks chlorine; similar reactivity | Different enzyme inhibition profiles |
| Methyl 4-chloro-2-fluorobenzoate | Isomer with distinct substitution pattern | Varies significantly in chemical properties |
This compound's unique substitution pattern imparts distinct reactivity compared to its isomers, influencing its biological activity and applications.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing methyl 2-chloro-4-fluorobenzoate, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via esterification of 2-chloro-4-fluorobenzoic acid using methanol under acidic catalysis. Alternative routes involve nucleophilic substitution or hydrolysis of precursors like 2-chloro-4-fluoro-5-nitrobenzoyl chloride (e.g., refluxing with thionyl chloride and benzene at controlled temperatures for 4 hours to form acyl chlorides, followed by esterification) . Reaction optimization includes monitoring pH, temperature, and solvent choice (e.g., benzene or DMF) to avoid side reactions. Yield improvements (>95%) are achieved by removing water via Dean-Stark traps or molecular sieves .
Q. What purification strategies are effective for isolating this compound, given its physical properties?
- Methodology : Distillation under reduced pressure (15 mmHg, boiling point 110–115°C) is standard for isolating the ester . Recrystallization from non-polar solvents (e.g., hexane/ethyl acetate) enhances purity (>98%). Chromatographic methods (silica gel, eluent: chloroform/methanol) resolve impurities from byproducts like unreacted acid or positional isomers (e.g., 3-chloro derivatives) . Purity validation requires HPLC or GC-MS, as described in studies comparing derivatives .
Q. How is this compound characterized spectroscopically?
- Methodology :
- NMR : H NMR shows distinct signals for the methyl ester (δ ~3.9 ppm, singlet) and aromatic protons (δ 7.2–8.1 ppm, split by Cl/F para coupling). F NMR identifies the fluorine environment (δ ~-110 ppm) .
- IR : Strong carbonyl stretch at ~1720 cm confirms ester formation; C-Cl and C-F stretches appear at 750 cm and 1250 cm, respectively .
- X-ray crystallography : Used in metal complexes to study coordination modes (e.g., Cu(II) complexes with nitrogen ligands, highlighting Cl/F steric effects) .
Advanced Research Questions
Q. How do electronic and steric effects of the chloro/fluoro substituents influence regioselectivity in further functionalization?
- Methodology : The electron-withdrawing Cl and F groups direct electrophilic substitution to the meta position relative to the ester. For example, nitration or halogenation reactions require controlled Lewis acid catalysts (e.g., FeCl) to avoid over-substitution. Computational studies (DFT) predict activation barriers, while LC-MS tracks reaction pathways . Contradictions in regioselectivity (e.g., unexpected para products) may arise from solvent polarity or catalyst choice, necessitating mechanistic re-evaluation .
Q. What non-covalent interactions dominate in metal complexes of this compound, and how do they affect catalytic activity?
- Methodology : In Cu(II) complexes, the benzoate acts as a bidentate ligand via carboxylate oxygen and aryl π-system. Weak interactions (halogen bonding with Cl/F, van der Waals forces) stabilize crystal packing, as shown in X-ray studies comparing 2-chloro-4-fluoro vs. 2,4-dichloro analogues. Catalytic activity in oxidation reactions correlates with ligand distortion angles (≥10° deviation reduces efficiency) . Advanced EPR spectroscopy quantifies metal-ligand charge transfer dynamics .
Q. How should researchers address contradictory data in spectroscopic vs. crystallographic analyses of derivatives?
- Methodology : Discrepancies between NMR (solution-state) and X-ray (solid-state) data often arise from conformational flexibility or polymorphism. For example, a study on tert-butyl 2-chloro-4-fluorobenzoate revealed differing torsion angles in solution vs. crystal forms. Mitigation strategies:
- Use variable-temperature NMR to probe dynamic effects.
- Validate with complementary techniques (e.g., Raman spectroscopy for solid-state analysis) .
- Re-examine synthetic conditions to rule out isomer contamination .
Safety & Compliance
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodology :
- PPE : Nitrile gloves, safety goggles, and lab coats are mandatory due to irritant properties (skin/eye contact risks) .
- Ventilation : Use fume hoods for synthesis/purification to avoid inhalation of volatile intermediates (e.g., thionyl chloride) .
- Waste disposal : Segregate halogenated waste for incineration by licensed facilities to prevent environmental release .
Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
